2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
CAS No.:
Cat. No.: VC13660928
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O2 |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c14-10(15)6-3-11-9-8(6)13-7(4-12-9)5-1-2-5/h3-5H,1-2H2,(H,11,12)(H,14,15) |
| Standard InChI Key | LHRBDEPERGLABP-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)O |
| Canonical SMILES | C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)O |
Introduction
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrazine class, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrrolopyrazine core, a structure that is often associated with significant pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be approached through various synthetic routes, often involving the use of appropriate pyrazine derivatives under controlled conditions. For example, related compounds are synthesized using cyclopropylmethylamine and pyrazine derivatives.
Example Synthesis Route for Related Compounds
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Starting Materials: Cyclopropylmethylamine and appropriate pyrazine derivatives.
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Reaction Conditions: Controlled temperature and solvent conditions.
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Purification Methods: Chromatographic techniques to ensure purity and yield.
Biological and Pharmacological Applications
Pyrrolopyrazine derivatives, including 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, are of interest in medicinal chemistry due to their potential biological activities. These compounds may act as antagonists or agonists at certain receptors involved in neurological or cancer pathways.
| Potential Biological Activity | Description |
|---|---|
| Neurological Pathways | Potential for interaction with receptors involved in neurological functions |
| Cancer Pathways | Possible role in targeting cancer-related biological processes |
Research Findings and Applications
Research on pyrrolopyrazine derivatives often involves studying their interactions with biological targets such as enzymes or receptors. For instance, the JAK3 kinase domain has been studied in complex with related pyrrolopyrazine compounds, highlighting their potential as therapeutic agents .
Example of Biological Target Interaction
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